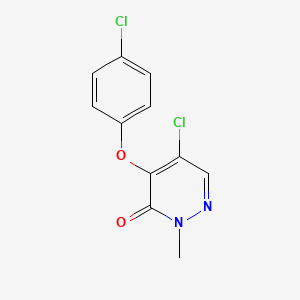![molecular formula C13H15NO5 B5689496 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is not well understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in neurotransmitter signaling and melanin synthesis, respectively.
Biochemical and Physiological Effects:
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to have various biochemical and physiological effects, including antioxidant, antimicrobial, and anticancer activities. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to scavenge free radicals and protect cells from oxidative stress. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is its versatility in various applications, including materials science, drug delivery, and biomedical engineering. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is also relatively easy to synthesize and modify, making it a useful building block for the synthesis of more complex molecules. However, one limitation of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is its limited solubility in water, which may affect its efficacy in certain applications.
Orientations Futures
There are many potential future directions for 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid research, including the development of new synthesis methods, the exploration of its biological activities and mechanism of action, and the optimization of its applications in various fields. In materials science, future research could focus on the synthesis of new MOFs and COFs using 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid as a building block. In drug delivery, future research could focus on the development of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid-based nanoparticles for targeted drug delivery. In biomedical engineering, future research could focus on the use of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid as a scaffold material for tissue engineering and regenerative medicine.
Méthodes De Synthèse
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid can be synthesized through a multistep process involving the reaction of isophthalic acid with 2,2-dimethylpropanoic anhydride and subsequent amination with ammonia. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been studied extensively for its potential applications in various fields, including materials science, drug delivery, and biomedical engineering. In materials science, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable and porous structures. In drug delivery, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been incorporated into polymeric nanoparticles to improve drug solubility and release. In biomedical engineering, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been used as a scaffold material for tissue engineering due to its biocompatibility and ability to support cell growth.
Propriétés
IUPAC Name |
5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(2,3)12(19)14-9-5-7(10(15)16)4-8(6-9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARNUSSCRCMUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pivalamidoisophthalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B5689423.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)
![4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B5689445.png)
![4-(2-chloro-6-fluorobenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689452.png)
![1,3-dimethyl-5-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5689457.png)
![1,6-dimethyl-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5689464.png)

![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)


![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)